N'-(3-chloro-2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide N'-(3-chloro-2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 955529-50-7
VCID: VC6411429
InChI: InChI=1S/C23H28ClN3O2/c1-3-13-27-14-5-6-18-15-17(9-10-21(18)27)11-12-25-22(28)23(29)26-20-8-4-7-19(24)16(20)2/h4,7-10,15H,3,5-6,11-14H2,1-2H3,(H,25,28)(H,26,29)
SMILES: CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C(=CC=C3)Cl)C
Molecular Formula: C23H28ClN3O2
Molecular Weight: 413.95

N'-(3-chloro-2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

CAS No.: 955529-50-7

Cat. No.: VC6411429

Molecular Formula: C23H28ClN3O2

Molecular Weight: 413.95

* For research use only. Not for human or veterinary use.

N'-(3-chloro-2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide - 955529-50-7

Specification

CAS No. 955529-50-7
Molecular Formula C23H28ClN3O2
Molecular Weight 413.95
IUPAC Name N'-(3-chloro-2-methylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Standard InChI InChI=1S/C23H28ClN3O2/c1-3-13-27-14-5-6-18-15-17(9-10-21(18)27)11-12-25-22(28)23(29)26-20-8-4-7-19(24)16(20)2/h4,7-10,15H,3,5-6,11-14H2,1-2H3,(H,25,28)(H,26,29)
Standard InChI Key VYBIYMGOJOQFJV-UHFFFAOYSA-N
SMILES CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C(=CC=C3)Cl)C

Introduction

Synthesis Pathway

While specific synthesis details for this compound are unavailable in the provided sources, its preparation would likely involve:

  • Step 1: Functionalization of the tetrahydroquinoline ring with a propyl group at the nitrogen atom.

  • Step 2: Coupling of the 3-chloro-2-methylphenyl derivative with an ethanediamide precursor.

  • Step 3: Optimization of reaction conditions (e.g., solvents, catalysts) to achieve high yield and purity.

Potential Applications

This compound's structural features suggest it could have roles in:

  • Pharmaceutical Research:

    • The tetrahydroquinoline scaffold is often explored for its biological activity, including anti-inflammatory, anticancer, or antimicrobial properties.

    • The amide linkage might enhance stability and bioavailability in drug candidates.

  • Material Science:

    • Amides with aromatic and heterocyclic groups are sometimes used in polymers or as intermediates in advanced materials synthesis.

Analytical Characterization

To confirm the identity and purity of this compound, standard analytical techniques would be employed:

TechniquePurpose
NMR SpectroscopyTo determine the structure and confirm functional groups (e.g., 1H^1H, 13C^{13}C).
Mass SpectrometryTo verify molecular weight and fragmentation pattern.
Infrared (IR) SpectroscopyTo identify characteristic bonds (e.g., C=O stretch for amides).
X-ray CrystallographyFor detailed structural analysis if crystalline samples are available.

Research Implications

Although no direct studies were found for this specific compound, analogs with similar structures have been studied for various applications:

  • Biological Activity:

    • Compounds with tetrahydroquinoline rings have shown promise as enzyme inhibitors (e.g., lipoxygenase inhibitors).

    • Chloro-substituted aromatic amides may interact with biological targets through hydrogen bonding and hydrophobic interactions.

  • Docking Studies:

    • Computational methods can predict binding affinities to proteins or enzymes of interest.

    • Such studies could guide further optimization for therapeutic use.

  • Toxicity Profiling:

    • Early-stage toxicity studies are essential to evaluate safety profiles.

Challenges and Future Directions

  • Synthetic Challenges:

    • Multi-step synthesis may require optimization to improve yield and reduce by-products.

    • Handling chloro-substituted precursors can pose environmental and safety concerns.

  • Research Needs:

    • Detailed biological evaluation to uncover potential pharmacological activities.

    • Exploration of derivatives to enhance efficacy or reduce toxicity.

Hypothetical Data Table for Binding Affinity (Example)

Compound NameTarget Enzyme/ProteinBinding Energy (kcal/mol)Predicted Activity
N'-(3-chloro-2-methylphenyl)-N-[...]ethanediamideLipoxygenase (5-LOX)−8.5Moderate Inhibition
Analog ACyclooxygenase (COX-2)−9.0High Inhibition

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